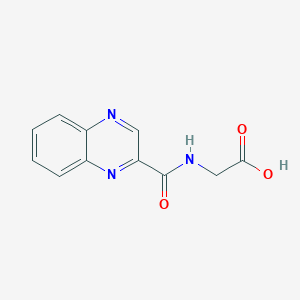
Glycine, N-(2-quinoxaloyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(2-quinoxaloyl)-, also known as quinoxaline-2-carboxylic acid, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess a wide range of biological activities, making it an important target for research.
Mecanismo De Acción
The mechanism of action of glycine, N-(2-quinoxaloyl)- is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Glycine, N-(2-quinoxaloyl)- has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, glycine, N-(2-quinoxaloyl)- has been reported to have neuroprotective effects, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using glycine, N-(2-quinoxaloyl)- in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for the research on glycine, N-(2-quinoxaloyl)-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with biological targets.
Métodos De Síntesis
The synthesis of glycine, N-(2-quinoxaloyl)- involves the reaction between glycine and 2-chloroquinoxaline in the presence of a base. The reaction results in the formation of glycine, N-(2-quinoxaloyl)- in moderate to good yields. The compound can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The scientific research application of glycine, N-(2-quinoxaloyl)- is diverse and includes its use in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to possess antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
5569-99-3 |
|---|---|
Nombre del producto |
Glycine, N-(2-quinoxaloyl)- |
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-(quinoxaline-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |
Clave InChI |
SYRMBQLKOGGQII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
Otros números CAS |
5569-99-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





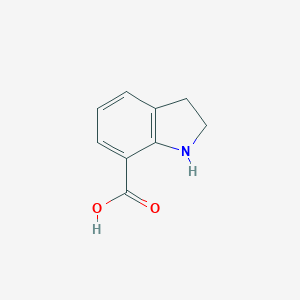
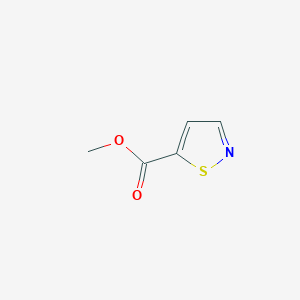
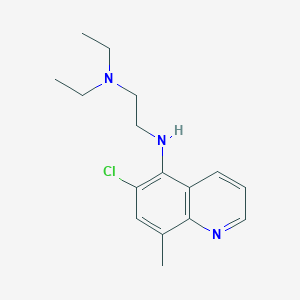
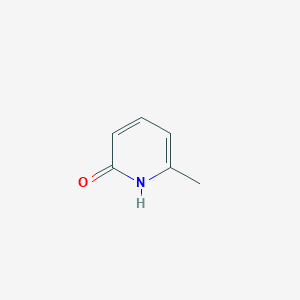
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
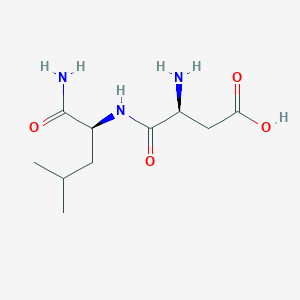


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)